![molecular formula C15H21NO7 B109162 Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate CAS No. 4704-15-8](/img/structure/B109162.png)
Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO7 and its molecular weight is 327.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate, also known by its CAS number 13343-62-9, is a complex organic compound with notable biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₁N₁O₆. The compound features several functional groups that contribute to its biological activity:
- Hydroxyl groups : Contribute to hydrogen bonding and solubility.
- Methoxy group : Enhances lipophilicity and may influence membrane permeability.
- Carbamate moiety : Known for its role in enzyme inhibition and as a pharmacophore in medicinal chemistry.
Antioxidant Properties
Research indicates that compounds similar to Benzyl N-carbamate exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The presence of hydroxyl groups in the structure likely enhances this activity by scavenging free radicals and reducing oxidative damage.
Enzyme Inhibition
Benzyl N-carbamate has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit glycosidases and other carbohydrate-active enzymes. This inhibition can be beneficial in managing conditions like diabetes by delaying carbohydrate digestion and absorption.
Anti-inflammatory Effects
Studies have suggested that benzyl carbamates can exhibit anti-inflammatory properties. This effect may be mediated through the modulation of pro-inflammatory cytokines and pathways involved in inflammation. Such properties make it a candidate for further investigation in inflammatory diseases.
Case Studies and Research Findings
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₁N₁O₆ |
Molecular Weight | 311.33 g/mol |
Solubility | Very soluble (22.8 mg/ml) |
Bioavailability Score | 0.55 |
Log P (octanol-water) | 1.86 |
H-bond Donors | 4 |
H-bond Acceptors | 6 |
Properties
IUPAC Name |
benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20)/t10-,11-,12-,13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCBPGJIPRBQAE-KSTCHIGDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.